molecular formula C18H17NO2 B2558567 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde CAS No. 431928-19-7

1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde

Cat. No.: B2558567
CAS No.: 431928-19-7
M. Wt: 279.339
InChI Key: TUFHKWAMHITYSZ-UHFFFAOYSA-N
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Description

1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.339. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Substitution Reactions

1-Methoxyindole-3-carbaldehyde and its derivatives, which share structural similarities with 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde, are versatile electrophiles in nucleophilic substitution reactions. These reactions provide a pathway to synthesize various substituted indole-3-carbaldehydes, showcasing the compound's potential as a building block in synthetic organic chemistry (Yamada et al., 2012).

Synthesis of Fused Heterocycles

Activated indoles, including derivatives of indole-3-carbaldehyde, can undergo alkylation and cyclization reactions to yield complex fused heterocycles like furano[2,3-g]indoles. This process illustrates the role of indole derivatives in constructing polycyclic structures, which are of interest in materials science and pharmaceutical research (Pchalek et al., 2021).

Gold-Catalyzed Cycloisomerizations

The gold(I)-catalyzed cycloisomerization of indole derivatives demonstrates the synthesis of 1H-indole-2-carbaldehydes, highlighting the compound's utility in generating diverse indole-based structures through efficient and selective transformations (Kothandaraman et al., 2011).

Green Synthesis Approaches

Indole-3-carbaldehyde derivatives have been synthesized through environmentally friendly methods, such as the knoevenagel condensation, emphasizing the importance of sustainable practices in chemical syntheses. These methods yield products with potential biological activities, demonstrating the relevance of indole derivatives in medicinal chemistry (Madan, 2020).

Advanced Materials and Molecular Docking

Research on indole-3-carbaldehyde includes its use in advanced materials science and computational studies, such as molecular docking. These applications underscore the versatility of indole derivatives in both theoretical and applied chemistry, offering insights into their potential use in drug design and materials engineering (Fatima et al., 2022).

Biochemical Analysis

Biochemical Properties

The compound 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde, due to its indole and aldehyde groups, could potentially interact with various enzymes, proteins, and other biomolecules. The indole group is a crucial component of tryptophan and hence, it might interact with enzymes involved in tryptophan metabolism . The aldehyde group could potentially form Schiff bases with amino groups in proteins or nucleic acids, altering their function .

Cellular Effects

Based on its structure, it could potentially influence cell function by interacting with cellular proteins or nucleic acids, possibly affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The aldehyde group could potentially react with nucleophilic sites in biomolecules, leading to modifications that could alter their function . The indole group might interact with aromatic residues in proteins via pi-pi stacking interactions .

Temporal Effects in Laboratory Settings

Like other organic compounds, it might undergo degradation over time, especially in the presence of light or heat .

Metabolic Pathways

It’s plausible that it could be metabolized by cytochrome P450 enzymes, which are known to metabolize a wide variety of organic compounds .

Transport and Distribution

It could potentially diffuse across cell membranes due to its small size and lipophilic nature .

Subcellular Localization

Given its potential reactivity with proteins and nucleic acids, it could be found in various cellular compartments where these biomolecules are present .

Properties

IUPAC Name

1-(3-phenoxypropyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-14-15-13-19(18-10-5-4-9-17(15)18)11-6-12-21-16-7-2-1-3-8-16/h1-5,7-10,13-14H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFHKWAMHITYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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